molecular formula C15H15N3O2S B6345687 2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354926-05-8

2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345687
CAS No.: 1354926-05-8
M. Wt: 301.4 g/mol
InChI Key: DUFPDLVZALBDDU-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative characterized by a bicyclic 4,5-dihydro-1H-imidazol-4-one core. This compound features two distinct substituents: a 3-methoxyphenyl group and a thiophen-2-ylmethyl moiety at the 5-position of the imidazolone ring. The presence of these groups confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Its molecular formula is C15H15N3O2S, with a molecular weight of 301.36 g/mol .

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-11-5-2-4-10(8-11)15(9-12-6-3-7-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFPDLVZALBDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

    Introduction of the thiophene group: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Addition of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene group.

    Reduction: Reduction reactions could target the imidazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly interacting with enzymes or receptors.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as drugs, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related imidazolone derivatives, highlighting substituent variations, molecular properties, and research relevance:

Compound Name Substituents (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound :
2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
3-Methoxyphenyl, Thiophen-2-ylmethyl C15H15N3O2S 301.36 Discontinued; structural basis for drug design
2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one 4-Methylphenyl, 3,4,5-Trimethoxyphenylmethyl C22H25N3O4 395.45 Discontinued; potential antitumor activity
2-Amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one 4-Methoxyphenyl, Furan-2-ylmethyl C15H15N3O3 285.30 Heterocyclic building block; 98% purity
2-Amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one 4-Methylphenyl, Thiophen-2-ylmethyl C15H15N3OS 285.36 Structural isomer; CAS 1354914-89-8
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one 3-Chlorobenzothiophene, Dimethylaminobenzylidene C21H17ClN4OS 408.90 Anticancer potential; synthesized via hydrazine condensation

Key Observations:

Substituent Impact on Bioactivity :

  • The thiophen-2-ylmethyl group in the target compound and its analogues (e.g., ) may enhance π-π stacking interactions with biological targets, as seen in tumor-homing histone deacetylase inhibitors (). Conversely, furan-2-ylmethyl substituents () could alter solubility and metabolic stability due to furan’s oxygen heteroatom .
  • Methoxy groups (e.g., 3-methoxy vs. 4-methoxy in ) influence electronic effects and binding affinity. For instance, 3-methoxy’s meta-position may reduce steric hindrance compared to para-substituted derivatives.

Synthetic Methodologies :

  • Microwave-assisted synthesis () and hydrazine-mediated condensations () are common for imidazolones. The target compound likely follows similar routes, though direct evidence is lacking.

Crystallographic and Structural Data :

  • Isostructural compounds () exhibit triclinic symmetry (P̄1 space group), suggesting that the target compound’s derivatives may adopt similar planar conformations with perpendicular aryl groups, affecting packing and solubility .

Biological Activity

The compound 2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354926-05-8) is a novel imidazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a methoxyphenyl group and a thiophenyl moiety, suggests diverse biological activities that warrant detailed exploration. This article focuses on its biological activity, supported by case studies and research findings.

Molecular Structure

  • Molecular Formula : C15H15N3O2S
  • Molecular Weight : 301.36 g/mol
  • SMILES Notation : O=C1N=C(N)NC1(C2=CC=CC(OC)=C2)CC3=CC=CC=CS3

Structural Features

The compound features:

  • An imidazole ring , which is known for its role in biological systems.
  • A methoxyphenyl group , which may enhance lipophilicity and biological interactions.
  • A thiophenyl group , contributing to potential electron-donating properties.

Anticancer Activity

Research indicates that imidazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BCaCo-27.5
Target CompoundVariousTBD

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures inhibit bacterial growth, potentially through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Research has highlighted that imidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

CompoundCOX Inhibition IC50 (µM)
Compound C20.0
Target CompoundTBD

Study 1: Anticancer Efficacy

A study published in Cancer Research explored various imidazole derivatives, including the target compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with particular efficacy noted in ovarian cancer models.

Study 2: Antimicrobial Screening

In a screening for antimicrobial activity, the target compound was tested against Gram-positive and Gram-negative bacteria. Preliminary results showed promising inhibition zones, suggesting potential as an antibacterial agent.

Study 3: Anti-inflammatory Mechanism

In vitro assays demonstrated that the target compound reduced the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a possible mechanism for its anti-inflammatory effects.

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